6-羟基-N-(3-羟基吡啶-2-基)嘧啶-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

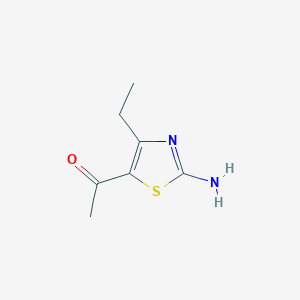

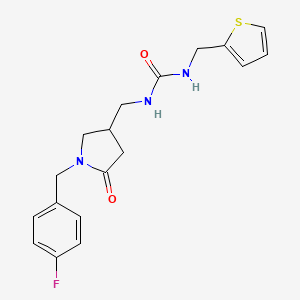

The compound "6-hydroxy-N-(3-hydroxypyridin-2-yl)pyrimidine-4-carboxamide" is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities, including anticancer and antimicrobial properties. The presence of hydroxy groups and a carboxamide moiety in the compound suggests potential for bioactivity, making it a candidate for further pharmacological studies.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be complex, involving multiple steps and various starting materials. For instance, a parallel solution-phase approach was used to synthesize a library of 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides, starting from itaconic acid and proceeding through a five-step transformation . Similarly, monoamide isomers were synthesized from 6-(methoxycarbonyl)pyridine-2-carboxylic acid using an acyl chloride reaction with 2-amino-N-methylpyridine . These methods highlight the versatility in the synthesis of pyrimidine derivatives, which may be applicable to the synthesis of "6-hydroxy-N-(3-hydroxypyridin-2-yl)pyrimidine-4-carboxamide".

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized using spectroscopic techniques such as FT-IR, NMR, and UV-vis spectroscopy . These techniques allow for the determination of the functional groups present and the overall molecular conformation. The substitution pattern on the pyrimidine ring can significantly influence the compound's properties, as seen in the study of various methyl-substituted pyridine ring compounds .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a range of chemical reactions, including hydrolysis, decarboxylation, O-alkylation, and cyclization . These reactions are often used to introduce different substituents onto the pyrimidine ring, altering the compound's chemical and biological properties. For example, the base-catalyzed cyclization of 3-thioformylamino derivatives can close a 4-mercaptopyrimidine ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of functional groups like hydroxy, amino, and carboxamide can affect these properties. For instance, the introduction of a methyl group at position 8 in the pyridine moiety was found to enhance the analgesic properties of certain pyrido[1,2-a]pyrimidine derivatives . The antimicrobial activity of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides was also studied, showing increased activity against certain strains of microorganisms .

科学研究应用

抗菌性质

6-羟基-N-(3-羟基吡啶-2-基)嘧啶-4-甲酰胺及其类似物已被研究其抗菌性质。Egawa 等人(1984 年)合成了具有取代环氨基的化合物,表现出显着的体外和体内抗菌活性,超过了已知抗生素依诺沙星。这表明在开发新的抗菌剂中具有潜在用途 (Egawa 等人,1984 年)。

配位化学

该化合物在配位化学中的用途已被探索。Hutchinson 等人(2010 年)报道了由与 Cu(II) 离子配位形成的配合物的合成和表征。这些配合物表现出不同的形状和配位几何,表明在分子工程和材料科学中具有潜在应用 (Hutchinson、Hanton 和 Moratti,2010 年)。

化学合成

在化学合成领域,Črček 等人(2012 年)提出了 6-(5-氧代-1-苯基吡咯烷-3-基)嘧啶-5-甲酰胺系列的并行溶液相合成,展示了嘧啶衍生物在合成不同化学库中的多功能性 (Črček 等人,2012 年)。

晶体结构研究

已经对嘧啶衍生物的晶体结构进行了研究,包括与 6-羟基-N-(3-羟基吡啶-2-基)嘧啶-4-甲酰胺类似的衍生物。Rajam 等人(2017 年)研究了嘧啶盐的结晶、氢键和互变异构形式,有助于我们理解药物设计中的分子识别过程 (Rajam、Muthiah、Butcher、Jasinski 和 Glidewell,2017 年)。

非线性光学性质

Jayarajan 等人(2019 年)合成了嘧啶-甲酰胺化合物并对其进行了表征,研究了它们的非线性光学性质和分子对接分析。该研究突出了在开发具有理想光学性质的新材料中的潜在应用 (Jayarajan、Satheeshkumar、Kottha、Subbaramanian、Sayın 和 Vasuki,2019 年)。

生物分子的起源

Ferris 等人(1977 年)证明了嘧啶,包括与 6-羟基-N-(3-羟基吡啶-2-基)嘧啶-4-甲酰胺类似的结构,可以在生命起源前的条件下由氢氰化物产生。这项研究提供了对地球早期生物分子化学演化的见解 (Ferris、Joshi 和 Lawless,1977 年)。

作用机制

Target of Action

The compound belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory

Mode of Action

Without specific studies on this compound, it’s difficult to detail its exact mode of action. Many pyrimidines work by interacting with enzymes or receptors in cells, disrupting their normal function .

Biochemical Pathways

Again, without specific information, it’s challenging to identify the exact biochemical pathways this compound affects. Pyrimidines often play roles in nucleic acid synthesis, which is crucial for cell growth and division .

Result of Action

Given its class, it could potentially have a range of effects depending on its specific targets and mode of action .

未来方向

属性

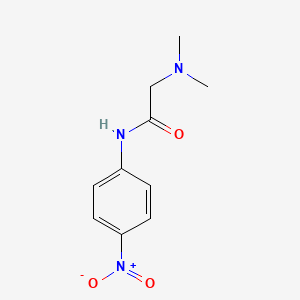

IUPAC Name |

N-(3-hydroxypyridin-2-yl)-6-oxo-1H-pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O3/c15-7-2-1-3-11-9(7)14-10(17)6-4-8(16)13-5-12-6/h1-5,15H,(H,11,14,17)(H,12,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLXGTQDGBPWCPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)NC(=O)C2=CC(=O)NC=N2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(Benzimidazol-1-yl)propyl]but-2-ynamide](/img/structure/B2540712.png)

![N-(4-methoxyphenyl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2540714.png)

![1-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2540716.png)

![Ethyl 4-{[4-(phenylamino)pteridin-2-yl]amino}benzoate](/img/structure/B2540718.png)

![N-(1-cyanocyclopentyl)-2-(3-{methyl[(5-methyl-1,3-oxazol-2-yl)methyl]amino}pyrrolidin-1-yl)acetamide](/img/structure/B2540725.png)

![N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2540726.png)